molecular formula C21H27NO6 B7888755 Z-Tyr-Otbu H2O

Z-Tyr-Otbu H2O

Cat. No.: B7888755
M. Wt: 389.4 g/mol
InChI Key: KLOCNHOHUOPWHZ-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Tyr-Otbu H2O:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Otbu H2O typically involves the reaction of tert-butyl L-tyrosinate with benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium carbonate in diethyl ether at 25°C for approximately 3 hours . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions: Z-Tyr-Otbu H2O undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-Tyr-Otbu H2O has several applications in scientific research:

Mechanism of Action

The primary function of Z-Tyr-Otbu H2O is to protect the amino group of tyrosine during peptide synthesis. The benzyloxycarbonyl group prevents reactions at the amino site, allowing selective reactions at other sites. The tert-butyl ester protects the carboxyl group, ensuring that it remains unreactive during the synthesis process. The protecting groups can be removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of benzyloxycarbonyl and tert-butyl ester protecting groups, which provide robust protection and can be selectively removed under mild conditions. This makes it particularly useful in complex peptide synthesis where selective deprotection is crucial .

Properties

IUPAC Name

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5.H2O/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16;/h4-12,18,23H,13-14H2,1-3H3,(H,22,25);1H2/t18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOCNHOHUOPWHZ-FERBBOLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.